molecular formula C11H8O5 B13694020 Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13694020
M. Wt: 220.18 g/mol
InChI Key: BEJXYAGCHKGIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a hydroxyl group at position 6, a ketone at position 2, and a methyl ester moiety at position 3 of the chromene core. Coumarins are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This compound’s structure positions it as a key intermediate or target molecule in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 6-hydroxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H8O5/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5,12H,1H3

InChI Key

BEJXYAGCHKGIOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method includes the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromene core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Antioxidant Activity

  • Hydroxyl positioning at C6 (vs. C8) correlates with enhanced activity, as seen in compounds 22 and 23 (6-OH, ~39% activity) versus compound 10 (8-OH, 39.2%) .

Enzyme Inhibition

  • QSAR models for lipoxygenase inhibition highlight descriptors like C-026 (atom-centered fragments) and RDF035p (radial distribution function), which are influenced by substituent electronic properties. For example, electron-withdrawing groups (e.g., -Br) may enhance inhibition by stabilizing enzyme-ligand interactions .
  • The methyl ester’s compact size may favor steric compatibility in enzyme active sites compared to bulkier esters.

Biological Activity

Methyl 6-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a chromene backbone with a carboxylate group and hydroxyl substitution at the 6-position. Its molecular formula is C11H10O5C_{11}H_{10}O_5, and it exhibits significant planar characteristics conducive to biological interactions.

Antimicrobial Activity

Research has demonstrated that various coumarin derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against several bacterial strains:

Compound Pathogen MIC (µg/mL) MBC (µg/mL)
This compoundStaphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa1.02.0

These results indicate a strong inhibitory effect against Gram-positive bacteria, with the compound displaying lower MIC values compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

This compound has also shown potential as an anticancer agent. In vitro studies have reported cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa (cervical)5.5
HepG2 (liver)6.0
C6 (rat glioma)4.8

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has been identified as an inhibitor of several enzymes:

  • Phospholipase A2 : It irreversibly inhibits sPLA2 with an IC50 of approximately 3.1 nmol, which is significant for inflammatory response modulation .
  • DNA Gyrase : The compound has shown inhibitory activity against DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging from 12.27 to 31.64 µM .

Case Studies

A notable case study involved the synthesis of this compound derivatives and their evaluation for biological activity:

  • Synthesis : The compound was synthesized via a Pechmann reaction involving phenolic compounds and malonic acid derivatives.
  • Biological Evaluation : The synthesized derivatives were tested for antimicrobial and anticancer activities, revealing that structural modifications significantly influenced their potency.

Q & A

What are the established synthetic routes for Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Level : Basic
Answer :
The synthesis typically involves the Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For example:

  • Substrate Selection : Use 6-hydroxy-substituted phenol derivatives (e.g., resorcinol analogs) and methyl acetoacetate.
  • Acid Catalysts : Concentrated sulfuric acid or BF₃·Et₂O (boron trifluoride diethyl etherate) are common catalysts, with BF₃·Et₂O offering milder conditions and reduced side reactions .
  • Solvent Optimization : Anhydrous ethanol or dichloromethane minimizes hydrolysis of the ester group .
  • Purification : Recrystallization from ethanol or ether yields pure crystals, with melting points (mp) serving as a purity indicator (e.g., mp ~184–186°C for ethyl analogs) .

How can hydrogen bonding and crystal packing patterns of this compound be systematically analyzed?

Level : Advanced
Answer :
Graph set analysis (based on Etter’s formalism) is critical for mapping hydrogen-bonded networks:

  • Hydrogen Bond Donors/Acceptors : The 6-hydroxy group acts as a donor, while the carbonyl (C=O) groups at positions 2 and 3 serve as acceptors .
  • Crystallographic Tools : SHELX software (e.g., SHELXL for refinement) enables precise determination of intermolecular interactions. For example, coumarin derivatives often form R₂²(8) motifs via O–H···O bonds .
  • Challenges : Disorder in the hydroxyl group or ester moiety may require high-resolution data (e.g., synchrotron sources) and twin refinement protocols in SHELXL .

What spectroscopic techniques are most effective for characterizing this compound?

Level : Basic
Answer :

  • ¹H/¹³C NMR :
    • ¹H NMR : The aromatic proton at C-5 appears as a doublet (δ ~6.5–7.5 ppm), while the methyl ester group resonates as a singlet at δ ~3.8–3.9 ppm .
    • ¹³C NMR : The carbonyl carbons (C-2 and C-3) appear at δ ~160–165 ppm, with the ester carbonyl at δ ~165–170 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
  • IR : Strong C=O stretches at ~1700–1750 cm⁻¹ and O–H stretches at ~3200–3500 cm⁻¹ .

How do structural modifications at the 6-hydroxy position influence bioactivity or physicochemical properties?

Level : Advanced
Answer :

  • Functionalization Strategies :
    • O-Prenylation : Enhances lipophilicity and 15-LOX-1 inhibitory activity in analogs .
    • Oxime Derivatives : Introducing oxime groups (e.g., O-benzoyl or O-naphthoyl) via carbaldehyde intermediates improves photophysical properties for optoelectronic applications .
  • SAR Studies : Compare bioactivity data (e.g., IC₅₀ values) of methyl 6-hydroxy analogs with ethyl or allyl esters to assess steric/electronic effects .

What computational methods are used to predict the compound’s reactivity or supramolecular assembly?

Level : Advanced
Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic (hydroxyl) and electrophilic (carbonyl) sites .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to validate hydrogen-bonding patterns observed experimentally .
  • Docking Studies : For biological targets (e.g., enzymes), AutoDock Vina can model binding interactions, guided by crystallographic data from related coumarins .

How can contradictions in reported melting points or spectral data be resolved?

Level : Advanced
Answer :

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, ethyl 6-hydroxy-2-oxocoumarin-3-carboxylate has a reported mp of 184–186°C, but deviations may arise from residual solvents .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms, which may explain mp variations .
  • Data Reproducibility : Cross-validate NMR shifts with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (e.g., TMS) .

What strategies are effective for scaling up synthesis without compromising purity?

Level : Basic
Answer :

  • Batch Reactor Optimization : Use controlled addition of BF₃·Et₂O to prevent exothermic side reactions.
  • Continuous Flow Systems : Microreactors improve heat/mass transfer, reducing reaction time and byproducts .
  • Green Chemistry : Replace sulfuric acid with recyclable ionic liquids (e.g., [BMIM][BF₄]) to enhance sustainability .

How does the compound’s photostability impact its applicability in optoelectronic materials?

Level : Advanced
Answer :

  • UV-Vis Spectroscopy : Monitor λmax shifts under prolonged UV exposure. Methyl coumarins typically exhibit λmax ~300–350 nm, with degradation indicated by hypsochromic shifts .
  • Accelerated Aging Tests : Expose thin films to 365 nm UV light (1 mW/cm²) and measure fluorescence decay using time-resolved spectroscopy .
  • Stabilization Methods : Encapsulate in PMMA matrices or introduce electron-withdrawing substituents (e.g., nitro groups) to reduce photodegradation .

What are the limitations of X-ray crystallography in resolving this compound’s structure?

Level : Advanced
Answer :

  • Crystal Quality : Poor diffraction (e.g., <1.0 Å resolution) due to flexible ester groups requires cryocooling (100 K) and high-brilliance sources (e.g., synchrotrons) .
  • Disorder Modeling : Use SHELXL’s PART instructions to refine disordered hydroxyl or methyl groups .
  • Twinned Crystals : Implement twin law matrices (e.g., -h, -k, l) in SHELXL for successful refinement .

How can the compound serve as a precursor for functional materials or bioactive derivatives?

Level : Advanced
Answer :

  • Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Zn²⁺) via the carbonyl and hydroxyl groups to form luminescent MOFs .
  • Anticancer Agents : Modify the 3-carboxylate group to pro-drug esters (e.g., ethyl or benzyl) for enhanced cellular uptake, guided by SAR studies on analog cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.